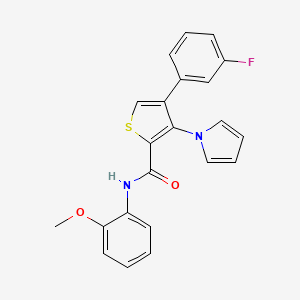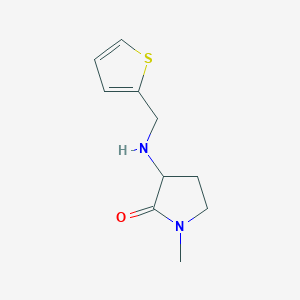
1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one moiety, which is a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a variety of methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a pyrrolidin-2-one ring, which is a five-membered lactam . The compound also contains a thiophen-2-ylmethyl group and an amino group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The pyrrolidin-2-one moiety can undergo a variety of reactions, including condensation reactions .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Various synthesis techniques have been developed for compounds structurally related to 1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one, including organocatalytic synthesis and three-component 1,3-dipolar cycloaddition processes. These techniques allow for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindoles] and pyrrolidines with high enantiopurity and structural diversity, showcasing the compound's versatility in synthetic chemistry (Chen et al., 2009), (Garner & Kaniskan, 2005).
Characterization and Applications : Compounds with similar structures have been characterized using techniques such as CV, FTIR, NMR, SEM, and UV–Vis spectroscopy. These compounds have been explored for their potential applications in electrochromic devices due to their suitable material properties, such as switching ability and electronic band gap (Variş et al., 2006).
Potential Applications
Electrochromic Devices : The synthesized and characterized compounds demonstrate potential applications in electrochromic devices, indicating their utility in smart window technologies and low-energy display systems (Variş et al., 2006).
Anticancer Activity : Derivatives have been synthesized and evaluated for their anticancer activity, with some showing promising results in inhibiting the growth of various cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Kumar et al., 2013).
Chemosensors : Some derivatives have been synthesized and studied for their chemosensor abilities towards transition metal ions, demonstrating the compound's utility in environmental monitoring and chemical sensing applications (Patil et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that thiophene-based analogs and pyrrolidine derivatives, which are key structural components of this compound, have been associated with a variety of biological effects .
Mode of Action
Compounds containing thiophene and pyrrolidine structures have been known to interact with various biological targets, leading to a range of pharmacological properties .
Biochemical Pathways
Thiophene and pyrrolidine derivatives have been associated with a variety of pharmacological properties, suggesting their involvement in multiple biochemical pathways .
Result of Action
It’s known that thiophene-based analogs and pyrrolidine derivatives have shown a variety of biological effects .
Propriétés
IUPAC Name |
1-methyl-3-(thiophen-2-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h2-3,6,9,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODIBUNVGQTQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
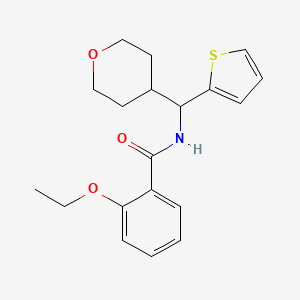
![3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2767491.png)
![2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole](/img/structure/B2767493.png)
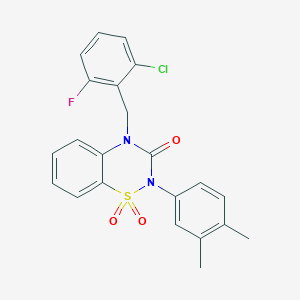
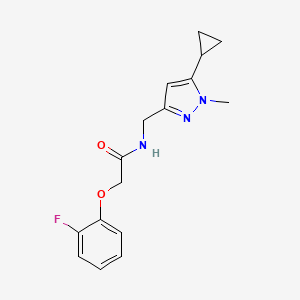
![methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2767500.png)

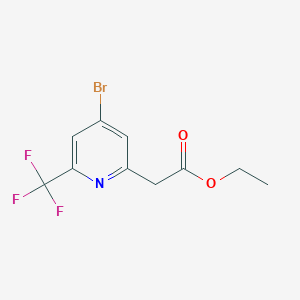
![2-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2767504.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)
![(2Z)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2-{[(3-methoxyphenyl)amino]methylidene}-3-oxobutanenitrile](/img/structure/B2767506.png)
![(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767507.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
